# Vimseltinib Drug-Drug Interaction Studies: A Technical Support Center

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Compound of Interest		
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This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding drug-drug interaction (DDI) studies involving vimseltinib.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of concern for vimseltinib drug-drug interactions?

A1: The primary mechanism of concern for vimseltinib DDIs is its interaction with drug transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Vimseltinib is an inhibitor of both P-gp and BCRP.[1] Co-administration with substrates of these transporters may lead to increased plasma concentrations of the substrate drugs, potentially increasing their toxicity. Vimseltinib is also a substrate for P-gp, but co-administration with a P-gp inhibitor did not result in clinically significant changes to vimseltinib's pharmacokinetics.[1][2]

Q2: Does vimseltinib have a significant potential for cytochrome P450 (CYP) enzyme-mediated drug interactions?

A2: No, vimseltinib has a low risk for CYP-mediated DDIs. In vitro studies have shown that it has high IC50 values (> 75  $\mu$ mol/L) for all major CYP isoforms and does not exhibit time-dependent or metabolism-dependent inhibition.[3] Furthermore, CYP enzymes are not anticipated to play a major role in the metabolism of vimseltinib.[1][4]



Q3: What are the recommendations for co-administering vimseltinib with P-gp or BCRP substrates?

A3: It is recommended to avoid the concomitant use of vimseltinib with P-gp and BCRP substrates.[1][2][5] If co-administration is unavoidable, vimseltinib should be administered at least 4 hours prior to the P-gp or BCRP substrate.[1][2][5]

Q4: Are there any known clinical data on the interaction of vimseltinib with P-gp substrates?

A4: While dedicated clinical DDI studies appear limited in publicly available literature, model-informed predictions suggest a significant interaction. For instance, co-administration of vimseltinib with dabigatran, a P-gp substrate, is predicted to increase the AUC and Cmax of dabigatran by 2- to 3-fold.[1]

Q5: How is vimseltinib metabolized and eliminated?

A5: Vimseltinib is primarily metabolized through oxidation, N-demethylation, and N-dealkylation.[1][2][4] Elimination occurs through both feces (approximately 43%, with 9.1% as unchanged drug) and urine (approximately 38%, with 5.1% as unchanged drug).[1][4]

## **Troubleshooting Guides**

Issue 1: Unexpectedly high exposure of a co-administered drug in a preclinical in vivo study.

- Possible Cause: The co-administered drug may be a substrate of P-gp or BCRP, and its efflux is being inhibited by vimseltinib.
- Troubleshooting Steps:
  - Verify if the co-administered drug is a known P-gp or BCRP substrate by reviewing literature or using in silico prediction tools.
  - Conduct an in vitro transporter inhibition assay to confirm the interaction between
     vimseltinib and the transporter responsible for the efflux of the co-administered drug.
  - If the interaction is confirmed, consider a dose reduction of the co-administered drug in subsequent studies.



 Alternatively, if clinically relevant, advise a time-staggered dosing schedule, administering vimseltinib at least 4 hours before the substrate drug.[1][2][5]

Issue 2: Inconsistent results in in vitro P-gp inhibition assays.

- Possible Cause: Variability in experimental conditions, such as cell line passage number, incubation times, or concentration of the probe substrate.
- Troubleshooting Steps:
  - Ensure consistent cell passage numbers for all experiments, as transporter expression can vary with passage.
  - Optimize the incubation time to be within the linear range of transport for the probe substrate.
  - Use a well-characterized P-gp probe substrate (e.g., digoxin, calcein-AM) at a concentration below its Km for P-gp.
  - Include both a positive control inhibitor (e.g., verapamil, cyclosporin A) and a negative control in each assay plate to ensure assay performance.

## **Data Presentation**

Table 1: Summary of In Vitro Cytochrome P450 Inhibition by Vimseltinib



CYP Isoform	IC50 (μmol/L)	Time-Dependent Inhibition
CYP1A2	> 75	No
CYP2B6	> 75	No
CYP2C8	> 75	No
CYP2C9	> 75	No
CYP2C19	> 75	No
CYP2D6	> 75	No
CYP3A4	> 75	No
Data sourced from preclinical in vitro metabolism studies.[3]		

Table 2: Summary of Vimseltinib Interaction with Drug Transporters

Transporter	Vimseltinib as a Substrate	Vimseltinib as an Inhibitor	Clinical Recommendation for Co- administration with Substrates
P-gp (MDR1)	Yes	Yes (IC50 = 4.35 μmol/L)	Avoid concomitant use. If unavoidable, administer vimseltinib at least 4 hours prior.  [1][2][5]
BCRP	No	Yes	Avoid concomitant use.[1][2][5]
OCT2	Not specified	Yes	Avoid concomitant use.[1][5]
IC50 value for P-gp inhibition is from in vitro studies.[3]			



Table 3: Predicted Pharmacokinetic Interaction between Vimseltinib and Dabigatran (a P-gp Substrate)

Co-administered Drug	Parameter	Predicted Change with Vimseltinib
Dabigatran	AUC	2- to 3-fold increase
Dabigatran	Cmax	2- to 3-fold increase
Data based on model-informed approaches.[1]		

## **Experimental Protocols**

Representative Experimental Protocol for In Vitro P-gp Inhibition Assay

This is a representative protocol based on standard industry practices, as the specific protocol for vimseltinib is not publicly available.

Objective: To determine the half-maximal inhibitory concentration (IC50) of vimseltinib for P-glycoprotein (P-gp)-mediated transport.

#### Materials:

- Caco-2 or MDCK-MDR1 cell line
- Transwell® inserts (e.g., 24-well format)
- Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
- Digoxin (P-gp probe substrate)
- Vimseltinib (test inhibitor)
- Verapamil (positive control inhibitor)
- · LC-MS/MS for quantification of digoxin



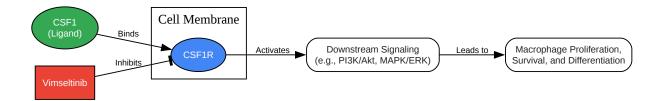
#### Methodology:

- Cell Culture and Seeding: Culture Caco-2 or MDCK-MDR1 cells to confluence on Transwell® inserts to form a polarized monolayer. Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).
- Bidirectional Transport Assay:
  - Apical to Basolateral (A-to-B) Transport:
    - Pre-incubate the cell monolayers with HBSS containing different concentrations of vimseltinib or verapamil on both the apical and basolateral sides for 30-60 minutes at 37°C.
    - Initiate the transport assay by adding HBSS containing digoxin and the respective inhibitor concentration to the apical (donor) compartment. The basolateral (receiver) compartment will contain HBSS with the inhibitor.
    - Incubate for a defined period (e.g., 120 minutes) at 37°C with gentle shaking.
    - At the end of the incubation, collect samples from the basolateral compartment for LC-MS/MS analysis.
  - Basolateral to Apical (B-to-A) Transport:
    - Follow the same pre-incubation procedure.
    - Initiate the transport assay by adding HBSS containing digoxin and the inhibitor to the basolateral (donor) compartment. The apical (receiver) compartment will contain HBSS with the inhibitor.
    - Incubate and collect samples from the apical compartment for LC-MS/MS analysis.
- Data Analysis:
  - Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.



- o Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) / Papp (A-to-B).
- Determine the percent inhibition of P-gp-mediated efflux at each vimseltinib concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of vimseltinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

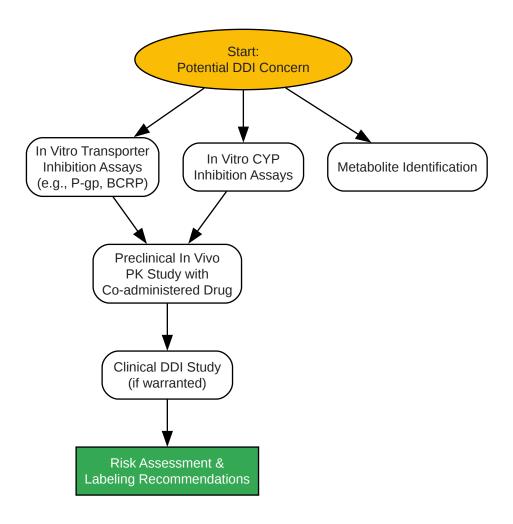
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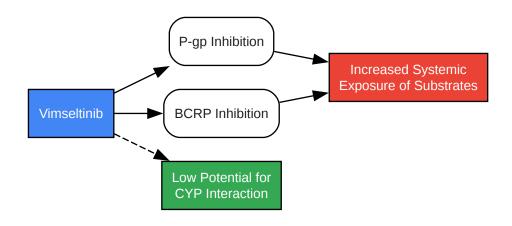
Caption: Vimseltinib's mechanism of action on the CSF1R signaling pathway.





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Caption: General experimental workflow for assessing drug-drug interactions.



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Caption: Logical relationships of vimseltinib's drug-drug interaction potential.



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